molecular formula C23H18ClF3N4O4S B11641215 (6Z)-6-{4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11641215
M. Wt: 538.9 g/mol
InChI Key: LYSNPDPLBCIBRS-JNLDKVRJSA-N
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Description

The compound (6Z)-6-({4-[2-(2-CHLOROPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule with a unique structure that includes a thiadiazolo ring, a trifluoromethyl group, and a chlorophenoxyethoxy substituent

Preparation Methods

The synthesis of (6Z)-6-({4-[2-(2-CHLOROPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:

    Formation of the Thiadiazolo Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the thiadiazolo ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Attachment of the Chlorophenoxyethoxy Group: This step involves the reaction of the intermediate with 2-chlorophenoxyethanol under suitable conditions to attach the chlorophenoxyethoxy group.

    Final Assembly: The final step involves the condensation of the intermediate with the appropriate aldehyde or ketone to form the desired compound.

Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

(6Z)-6-({4-[2-(2-CHLOROPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino and phenyl groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the imino group, converting it to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxyethoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and specific temperatures and pressures to optimize the reaction rates and yields.

Scientific Research Applications

(6Z)-6-({4-[2-(2-CHLOROPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in drug development for treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (6Z)-6-({4-[2-(2-CHLOROPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Similar compounds to (6Z)-6-({4-[2-(2-CHLOROPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE include:

The uniqueness of (6Z)-6-({4-[2-(2-CHLOROPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

Properties

Molecular Formula

C23H18ClF3N4O4S

Molecular Weight

538.9 g/mol

IUPAC Name

(6Z)-6-[[4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-5-imino-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C23H18ClF3N4O4S/c1-2-33-18-12-13(7-8-17(18)35-10-9-34-16-6-4-3-5-15(16)24)11-14-19(28)31-22(29-20(14)32)36-21(30-31)23(25,26)27/h3-8,11-12,28H,2,9-10H2,1H3/b14-11-,28-19?

InChI Key

LYSNPDPLBCIBRS-JNLDKVRJSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C(F)(F)F)OCCOC4=CC=CC=C4Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C(F)(F)F)OCCOC4=CC=CC=C4Cl

Origin of Product

United States

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